N'-hydroxycinnamimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(Z)-N'-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6- |
InChI Key |
OGHDWBUBSDXIRB-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=N\O)\N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Hydroxycinnamimidamide
Established Synthetic Routes to N'-hydroxycinnamimidamide
The primary and most direct method for the synthesis of this compound involves the reaction of cinnamonitrile (B126248) with hydroxylamine (B1172632). This established route is characterized by its straightforward approach and relatively good yields.
Synthesis from Cinnamonitrile and Hydroxylamine
The synthesis of this compound is readily achieved through the nucleophilic addition of hydroxylamine to the nitrile group of cinnamonitrile. nih.govthieme-connect.deunibas.chst-andrews.ac.uk This reaction transforms the cyano group into an N'-hydroxyimidamide functional group.
Cinnamoyl Nitrile + Hydroxylamine → this compound
In a typical procedure, cinnamonitrile is reacted with hydroxylamine in a suitable solvent, most commonly ethanol. nih.govthieme-connect.de The reaction mixture is heated under reflux to drive the reaction to completion. Following the reaction, purification is typically carried out by chromatographic methods to isolate the desired product, this compound, as a solid. thieme-connect.degoogleapis.com
Interactive Data Table: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Yield | Reference |
|---|---|---|---|---|---|
| Cinnamonitrile | Hydroxylamine | Ethanol (EtOH) | Reflux | 70% | thieme-connect.degoogleapis.com |
Variations in Reaction Conditions and Catalysis for this compound Formation
While the direct reaction of cinnamonitrile and hydroxylamine is effective, variations in reaction conditions can be explored to optimize the synthesis. The choice of solvent, temperature, and reaction time are critical parameters that can influence the reaction rate and the purity of the final product. Although specific catalysts for the formation of this compound are not extensively documented in the literature, the principles of catalysis in related transformations can be considered. For instance, acid or base catalysis is often employed to enhance the reactivity of nitriles towards nucleophiles. However, in the case of hydroxylamine, which is itself a base, the reaction generally proceeds without the need for an external catalyst.
The development of catalytic systems for this transformation could potentially lead to milder reaction conditions and improved efficiency. Research into catalysis often focuses on accelerating reactions and enabling them to proceed under milder conditions, which is a central theme in modern synthetic chemistry. unibas.chst-andrews.ac.uk
Advanced Synthetic Strategies for this compound Analogues
The synthesis of analogues of this compound can be approached by modifying the starting materials or by functionalizing the this compound scaffold itself. These advanced strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Regioselective Functionalization of the this compound Scaffold
Regioselective functionalization involves the selective reaction of a specific functional group or position within a molecule that has multiple reactive sites. nih.govthieme-connect.dersc.orgresearchgate.netbeilstein-journals.org The this compound molecule presents several potential sites for regioselective modification, including the aromatic ring, the alkene moiety, the amidine nitrogen atoms, and the hydroxyl group.
Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions on the phenyl group could introduce a variety of substituents, altering the electronic and steric properties of the molecule.
Alkene Functionalization: The double bond in the cinnamoyl group is susceptible to various addition reactions, such as hydrogenation, halogenation, or epoxidation.
N- and O-Functionalization: The nitrogen and oxygen atoms of the N'-hydroxyimidamide group are nucleophilic and can be targeted for alkylation, acylation, or other modifications.
Achieving high regioselectivity in these transformations can be challenging and may require the use of protecting groups or specific catalytic systems to direct the reaction to the desired site. The principles of directing groups in electrophilic aromatic substitution and the use of catalysts to control the outcome of reactions are well-established in organic synthesis.
Chemical Derivatization Strategies for this compound
Chemical derivatization is a key strategy for modifying the properties of a molecule. scispace.comrsc.orgsigmaaldrich.comcopernicus.orgresearchgate.netnih.gov For this compound, derivatization can be used to create a library of related compounds for various applications. The primary sites for derivatization are the hydroxyl and amino groups of the N'-hydroxyimidamide moiety.
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the solubility, stability, and biological activity of the parent compound.
N-Alkylation and N-Acylation: The nitrogen atoms of the amidine group can also be functionalized. For example, reaction with alkyl halides or acyl chlorides can introduce various substituents at the nitrogen atoms.
These derivatization reactions typically follow standard procedures in organic synthesis. The choice of reagents and reaction conditions will depend on the desired functional group to be introduced.
Derivatization for Analytical Enhancement and Characterization
Chemical derivatization is a process where a molecule is chemically altered to enhance its suitability for a particular analytical method. libretexts.org For this compound, derivatization can improve chromatographic behavior, increase volatility for gas chromatography (GC), and enhance detectability for methods like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, and Mass Spectrometry (MS). libretexts.orgresearchgate.net
The primary functional groups on this compound targeted for derivatization are the hydroxyl and amine moieties of the amidoxime (B1450833) group. These modifications aim to introduce specific tags that improve analytical performance.
Key Derivatization Strategies:
Silylation: The active hydrogen of the N'-hydroxy group can be replaced with a trialkylsilyl group (e.g., trimethylsilyl, TMS). This process decreases the polarity and increases the thermal stability and volatility of the compound, making it more amenable to analysis by GC and GC-MS. researchgate.net
Acylation: Reaction with acylating agents, particularly those containing fluorinated groups like trifluoroacetic anhydride (B1165640) (TFAA), can create derivatives with enhanced volatility for GC analysis and improved sensitivity for electron capture detection (ECD). libretexts.org
Fluorescent Tagging: For sensitive detection in HPLC, fluorescent tags can be introduced. Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with amine or hydroxyl groups to form highly fluorescent derivatives, allowing for quantification at very low concentrations. libretexts.orgnih.gov FMOC-Cl, for instance, reacts with primary and secondary amines and can enhance both UV and fluorescence detection. libretexts.org
Ionization Enhancement for MS: Derivatization can be employed to introduce a readily ionizable moiety to improve signal intensity in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com Reagents that introduce a permanent positive charge or a group with high proton affinity can significantly enhance detection limits. ddtjournal.com
The following table summarizes common derivatization approaches applicable to this compound for analytical enhancement.
| Derivatization Method | Target Functional Group | Reagent Example | Purpose | Analytical Technique |
| Silylation | N'-hydroxy | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | GC, GC-MS |
| Acylation | N'-hydroxy, Amine | Trifluoroacetic anhydride (TFAA) | Increase volatility, enhance ECD signal | GC-ECD, GC-MS |
| Fluorescent Tagging | Amine, N'-hydroxy | Dansyl chloride | Add a fluorophore for sensitive detection | HPLC-Fluorescence |
| UV Tagging | Amine, N'-hydroxy | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Add a strong chromophore for UV detection | HPLC-UV |
| Ionization Enhancement | N'-hydroxy, Amine | Girard's Reagent T | Introduce a permanently charged quaternary ammonium (B1175870) group | LC-MS/MS |
Introduction of Chemical Probes into the this compound Structure
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.gov They typically consist of three key components: a ligand for target binding, a reporter group for detection, and often a reactive group for covalent linkage. rug.nl Assuming this compound serves as the ligand scaffold, it can be systematically modified to function as a chemical probe.
The synthesis of such probes involves the strategic introduction of reporter and reactive functionalities onto the core structure without compromising its binding affinity for the intended target.
Strategies for Probe Development:
Reporter Group Installation: Reporter groups allow for the visualization and quantification of the probe's interaction with its target.
Fluorophores: A fluorescent dye (e.g., Cyanine dyes like Cy5, or fluorescein) can be attached, often to the phenyl ring or via a linker, to enable detection by fluorescence microscopy or flow cytometry. rug.nl
Radiolabels: Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the molecule during its synthesis. nih.gov This allows for highly sensitive detection and quantification through methods like autoradiography or liquid scintillation counting.
Biotinylation: The addition of a biotin (B1667282) tag allows for subsequent detection and isolation of the probe-target complex using streptavidin-conjugated reagents.
Reactive Group Introduction: To achieve covalent and irreversible binding to a biological target, a reactive group can be incorporated.
Photo-affinity Labels: A photo-activatable group, such as an azido (B1232118) or benzophenone (B1666685) moiety, can be installed on the phenyl ring. rug.nl Upon UV irradiation, this group forms a highly reactive species that covalently bonds to nearby residues at the target's binding site.
Electrophilic Moieties: An electrophilic "warhead" can be added to the structure to react with nucleophilic amino acid residues (e.g., cysteine, lysine) in the target protein.
The table below outlines potential modifications for converting this compound into a functional chemical probe.
| Probe Component | Modification Strategy | Example Functionality | Purpose |
| Reporter Group | Aromatic substitution or linker attachment | Fluorescein isothiocyanate (FITC) | Fluorescence imaging and detection |
| Reporter Group | Isotopic synthesis | Tritium (³H) labeling | Radiometric detection and quantification |
| Reporter Group | Amide coupling | Biotin | Affinity purification of target proteins |
| Reactive Group | Aromatic substitution | Benzophenone | Photo-induced covalent cross-linking to target |
| Reactive Group | Functional group addition | Acrylamide | Covalent modification of nucleophilic residues (e.g., Cys) |
Preparation of this compound-Based Chemical Conjugates
Chemical conjugation involves linking a molecule, such as this compound, to another chemical entity, often a large biomolecule or a polymer, to create a hybrid structure with combined or enhanced properties. nih.gov A prominent application is in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is attached to a monoclonal antibody to achieve targeted delivery to cancer cells. bizgeniusapp.com
To prepare this compound-based conjugates, the molecule must first be functionalized with a linker that has a reactive handle. This linker facilitates the covalent attachment to the carrier molecule.
Conjugation Methodologies:
Linker Attachment: The first step is to modify the this compound structure to incorporate a linker. The linker can be cleavable (e.g., sensitive to pH or specific enzymes in the target cell) or non-cleavable. nih.gov The distal end of the linker must contain a reactive group for conjugation.
Conjugation to Carrier: The linker-modified this compound is then reacted with the carrier molecule.
Amine-Reactive Conjugation: If the carrier is a protein (like an antibody), a common strategy is to target the amine groups of lysine (B10760008) residues. nih.gov This can be achieved by equipping the linker with an N-hydroxysuccinimide (NHS) ester.
Thiol-Reactive Conjugation: A more site-specific approach involves targeting cysteine residues. The linker can be functionalized with a maleimide (B117702) group, which reacts selectively with free sulfhydryl groups on the protein. nih.gov
The synthesis of a potential this compound conjugate could involve modifying the phenyl ring with a linker terminating in an NHS ester or a maleimide group. For instance, an amino group could be introduced to the phenyl ring, which is then coupled to a heterobifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). nih.gov
The following table details linker types and conjugation chemistries that could be applied to prepare this compound conjugates.
| Linker Type | Reactive Group on Linker | Target on Carrier Molecule | Conjugation Chemistry |
| Non-cleavable | N-Hydroxysuccinimide (NHS) ester | Lysine (Amine) | Amide bond formation |
| Non-cleavable | Maleimide | Cysteine (Thiol) | Thioether bond formation (Michael addition) |
| Cleavable (Hydrazone) | Hydrazide | Aldehyde/Ketone | Hydrazone formation |
| Cleavable (Disulfide) | Pyridyl disulfide | Cysteine (Thiol) | Disulfide exchange |
Structure Activity Relationship Sar Studies of N Hydroxycinnamimidamide Derivatives
Systematic Evaluation of Substituent Effects on N'-hydroxycinnamimidamide Bioactivity
The systematic introduction of various substituents at different positions on the this compound scaffold allows for a detailed mapping of the structural requirements for biological activity. This process helps to understand the role of electronic and steric effects in molecular recognition by a target receptor or enzyme.
Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a biological target. ddugu.ac.in Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-F, -Cl) decrease the ring's electron density. makingmolecules.comddugu.ac.in Studies on related hydroxycinnamic acid derivatives have shown that the position of these substituents is crucial. For instance, a hydroxyl group at the para-position of the phenolic ring was found to be critical for the synergistic cytotoxic activity of certain derivatives in acute myeloid leukemia cells. nih.gov In other related compounds, like N-hydroxycinnamamide-based histone deacetylase (HDAC) inhibitors, the addition of a 3-methoxy group was shown to dramatically influence isoform selectivity. nih.gov
The general effects of aromatic ring substitutions can be summarized as follows:
| Substituent Type | Example Groups | Effect on Ring | Typical Regioselectivity | Potential Impact on Bioactivity |
| Activating (EDG) | -OH, -OCH₃, -CH₃ | Increases electron density | ortho, para-directing | May enhance binding through favorable electronic interactions. |
| Deactivating (EWG) | -NO₂, -CF₃, -Cl | Decreases electron density | meta-directing (except halogens) | Can alter binding affinity and metabolic stability. |
| Halogens | -F, -Cl, -Br | Deactivating but ortho, para-directing | ortho, para-directing | Can improve pharmacokinetic properties like membrane permeability. |
This table presents generalized substituent effects based on established principles of electrophilic aromatic substitution. makingmolecules.comddugu.ac.in
The α,β-unsaturated alkenyl chain (the C=C double bond) is not merely a spacer; it imparts conformational rigidity to the molecule and participates in electronic conjugation between the aromatic ring and the N'-hydroxyimidamide group. Modifications to this linker can significantly impact biological activity.
Key aspects of the alkenyl chain's influence include:
Saturation: Conversion of the double bond to a single bond would increase the molecule's flexibility. This could be detrimental if a rigid, planar conformation is required for optimal binding to a biological target. Research on similar hydroxycinnamic acid derivatives has demonstrated that the C7-C8 double bond is a critical structural element for their synergistic activity. nih.gov
Stereochemistry: The double bond can exist in two geometric isomers, E (trans) and Z (cis). These isomers have distinct three-dimensional shapes and are not easily interconverted, which can lead to significant differences in biological activity. uou.ac.in
Substitution: Introducing substituents directly onto the alkenyl chain would alter the molecule's steric profile and electronics, likely affecting its interaction with target sites.
| Modification | Structural Change | Potential Effect on Activity |
| Saturation (Alkane) | Loss of double bond, increased flexibility. | Likely decrease in activity if rigidity is key for binding. |
| Isomerization | Change from E (trans) to Z (cis) configuration. | May increase or decrease activity depending on the target's steric requirements. |
| Substitution | Addition of groups (e.g., methyl) on the chain. | Steric hindrance could prevent optimal binding. |
The N'-hydroxyimidamide functional group, which contains a hydroxylamine (B1172632) (-NHOH) substructure, is arguably the most critical component for the bioactivity of many related compounds, particularly enzyme inhibitors. nih.gov This moiety is a key pharmacophore.
The importance of this group stems from several factors:
Metal Chelation: In many metalloenzymes, such as histone deacetylases (HDACs), the hydroxylamine or hydroxamic acid group acts as a potent zinc-binding group, chelating the catalytic zinc ion in the active site and leading to enzyme inhibition. nih.govnih.gov
Hydrogen Bonding: The -OH and N-H protons of the group can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors, forming crucial interactions that anchor the molecule within a target's binding pocket.
Stereochemical Aspects of this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action because biological systems, including enzymes and receptors, are chiral. nih.gov For this compound, the most prominent stereochemical feature is the geometric isomerism of the alkenyl double bond.
The E (trans) and Z (cis) isomers of this compound are diastereomers with distinct spatial arrangements of the aromatic ring and the N'-hydroxyimidamide group. uou.ac.in This difference in shape means they will interact differently with the defined architecture of a binding site. It is common for one stereoisomer to exhibit significantly higher potency than the other. nih.govnih.gov For example, the trans isomer might fit perfectly into a receptor's binding pocket, while the bent shape of the cis isomer could cause steric clashes that prevent effective binding. Therefore, the synthesis and biological evaluation of individual, pure stereoisomers are essential for a complete SAR analysis.
| Isomer | Description | Structural Implication |
| E-N'-hydroxycinnamimidamide | The aromatic ring and the main carbon chain are on opposite sides of the double bond (trans). | A more linear, extended conformation. |
| Z-N'-hydroxycinnamimidamide | The aromatic ring and the main carbon chain are on the same side of the double bond (cis). | A more bent, folded conformation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org These models formalize the SAR by correlating variations in activity with changes in molecular descriptors that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net
The fundamental principle is that the biological activity of a compound is a function of its physicochemical and/or structural properties. wikipedia.org Activity = f(Molecular Descriptors) + error
Developing a QSAR model for a series of this compound analogues involves a multi-step process:
Data Set Assembly: A series of this compound derivatives with systematically varied substituents (on the ring, chain, etc.) is synthesized, and their biological activities (e.g., IC₅₀ values against an enzyme) are measured under uniform conditions. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated using specialized software. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that are most highly correlated with biological activity and to build a mathematical equation. researchgate.netjmchemsci.com
Model Validation: The resulting model's statistical significance and predictive power are rigorously tested. This includes internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation using a set of compounds not included in the model's training. jmchemsci.comcore.ac.uk
A hypothetical dataset for a QSAR study might look like this:
| Compound | Aromatic Substituent (X) | logP | Molecular Weight | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |
| 1 | H | 2.1 | 164.19 | 0.00 | 15.2 |
| 2 | 4-Cl | 2.8 | 198.64 | 0.23 | 8.5 |
| 3 | 4-OCH₃ | 2.0 | 194.22 | -0.27 | 12.1 |
| 4 | 4-NO₂ | 2.0 | 209.19 | 0.78 | 25.8 |
This table is a simplified, hypothetical representation of data used to construct a QSAR model. Actual studies would involve a larger set of compounds and a wider array of calculated descriptors.
Once validated, these QSAR models serve as powerful predictive tools. toxstrategies.com They can be used to estimate the activity of virtual, unsynthesized this compound analogues, helping to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources in the drug discovery process.
Application of Machine Learning in this compound SAR Studies
The use of machine learning (ML) in drug discovery and development has become increasingly prevalent, offering powerful tools for quantitative structure-activity relationship (QSAR) modeling. frontiersin.orgnih.gov While specific machine learning studies on this compound are not yet available, the application of these techniques to the broader classes of amide, cinnamamide, and hydroxamic acid derivatives demonstrates their potential utility in this area. frontiersin.orgnih.govresearchgate.net
Machine learning algorithms can build predictive models that correlate the structural features of molecules with their biological activities. scielo.br These models can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new derivatives with improved potency and selectivity.
A study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully employed various machine learning models, including random forest (RF) and support vector regression (SVR) with different kernel functions (linear, radial basis, polynomial, and mixed). frontiersin.orgnih.govnih.gov The mixed-kernel SVR (MIX-SVR) model, in particular, showed excellent predictive performance, indicating its robustness for modeling the activity of amide-containing compounds. frontiersin.orgnih.govnih.gov The descriptors identified as important by these models can provide insights into the structural requirements for biological activity. frontiersin.orgnih.govnih.gov
For instance, in a QSAR study of amide derivatives, descriptors related to the electronic and topological properties of the molecules were found to be crucial for their inhibitory activity. frontiersin.orgnih.gov The application of such ML-based QSAR models to a series of this compound derivatives could similarly elucidate the key molecular features governing their therapeutic effects.
The general workflow for applying machine learning to SAR studies of this compound derivatives would involve:
Data Collection: Assembling a dataset of this compound derivatives with their corresponding measured biological activities (e.g., IC50 values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, capturing its physicochemical, topological, and electronic properties.
Model Building and Training: Splitting the dataset into training and test sets and using the training set to build and optimize machine learning models (e.g., RF, SVR, neural networks).
Model Validation: Evaluating the predictive performance of the models on the unseen test set to ensure their reliability.
Prediction and Interpretation: Using the validated models to predict the activity of new, unsynthesized this compound derivatives and to interpret the model to understand the underlying SAR.
The insights gained from such machine learning studies could significantly accelerate the discovery and optimization of novel this compound-based therapeutic agents.
Investigation of Molecular Interactions and Biological Target Engagement by N Hydroxycinnamimidamide
Enzyme Inhibition Mechanisms of N'-hydroxycinnamimidamide and Its Derivatives
The this compound scaffold and its derivatives, which include related structures like N-hydroxy-3-phenyl-2-propenamides and other hydroxyamidine-containing molecules, are recognized for their ability to inhibit various enzymes. nih.govnih.gov The primary mechanisms involve reversible and irreversible interactions with enzyme active sites. Key enzyme families targeted by these derivatives include indoleamine 2,3-dioxygenase (IDO1), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). nih.govnih.govnih.gov
Characterization of Reversible Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)
Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. sigmaaldrich.com The type of reversible inhibition can be determined by analyzing the enzyme's kinetic parameters, specifically the Michaelis constant (Km) and maximum velocity (Vmax), in the presence of the inhibitor.
Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the enzyme's active site. libretexts.org This often occurs when the inhibitor is structurally similar to the substrate. For instance, N-(hydroxyaminocarbonyl)phenylalanine, a derivative related to the subject compound, acts as a competitive inhibitor for carboxypeptidase A, with the D-configuration showing a higher potency (Ki = 1.54 µM) than its L-isomer. nih.gov Increasing the substrate concentration can overcome competitive inhibition. libretexts.org
Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. aklectures.com This binding alters the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound. Consequently, Vmax decreases while Km remains unchanged. sigmaaldrich.com
Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. aklectures.com This form of inhibition leads to a decrease in both Vmax and Km. sigmaaldrich.com
Table 1: Effects of Reversible Inhibitors on Kinetic Parameters
| Inhibition Type | Binds To | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Competitive | Free Enzyme | Increases | Unchanged |
| Non-Competitive | Free Enzyme or ES Complex | Unchanged | Decreases |
| Uncompetitive | ES Complex Only | Decreases | Decreases |
Analysis of Irreversible Enzyme Inactivation Pathways by this compound
Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.org This can happen through direct reaction with the active site or through a process known as suicide inhibition, where the enzyme itself converts the inhibitor into a reactive form. libretexts.orgfrontiersin.org
A key pathway for irreversible inhibition by related compounds involves the modification of active site residues. For example, N-peptidyl-O-carbamoyl amino acid hydroxamates, which share structural motifs with this compound, have been shown to irreversibly inactivate cysteine proteinases. core.ac.uk The proposed mechanism is a sulfenamidation of the active site cysteine residue, forming a covalent bond that renders the enzyme inactive. core.ac.uk Such mechanism-based inactivation is a hallmark of highly specific enzyme inhibitors. frontiersin.org
Allosteric Modulation by this compound
Allosteric modulation occurs when a molecule binds to a regulatory site on an enzyme, distinct from the active site, causing a conformational change that either enhances (positive allosteric modulation, PAM) or diminishes (negative allosteric modulation, NAM) the enzyme's activity. liberty.edunih.gov This mechanism allows for fine-tuning of enzyme function rather than simple on/off inhibition. liberty.edu
While there is no direct published evidence of this compound acting as an allosteric modulator, this remains a theoretical possibility for any small molecule. The investigation for such an effect would involve assessing the compound's ability to alter the enzyme's activity in the presence of its natural substrate, without directly competing for the active site. For example, studies on fatty acid amide hydrolase (FAAH) have identified allosteric modulators that can enhance or inhibit its function by binding to regions outside the catalytic pocket. liberty.edu
Identification and Validation of Protein Targets for this compound
Identifying the specific protein targets of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. sartorius.comnih.gov This is achieved through a combination of computational and experimental approaches.
Ligand-Based Target Prediction for this compound
Ligand-based target prediction operates on the principle that molecules with similar structures are likely to interact with similar biological targets. nih.govcharnwooddiscovery.com This computational approach uses the known two-dimensional or three-dimensional structure of this compound to screen large databases of compounds with known biological activities. charnwooddiscovery.comeyesopen.com By identifying known active ligands that share structural or pharmacophoric features with this compound, this method can generate a list of probable protein targets.
Given that derivatives of this compound are known to inhibit enzymes like IDO1, HDACs, and MMPs, a ligand-based virtual screen for the parent compound would likely predict these same enzyme families as high-probability targets. nih.govnih.govnih.gov
Receptor Binding Affinity and Selectivity Profiling of this compound Analogues
There is currently no publicly available scientific literature detailing studies on the receptor binding affinity and selectivity of analogues of this compound. Research in this area would be essential to understand the structure-activity relationships of this class of compounds and to identify potential molecular targets. Such studies would typically involve synthesizing a series of analogues with systematic structural modifications and then testing their binding affinities against a panel of receptors.
Data Table: Receptor Binding Affinity of this compound Analogues
No data available.
Modulation of Specific Cellular Pathways by this compound
Information regarding the modulation of specific cellular pathways by this compound is not present in the current body of scientific literature. Investigations into how this compound affects intracellular signaling cascades, gene expression, and other cellular processes are necessary to elucidate its potential biological effects. For instance, related compounds such as cinnamoyl hydroxamate derivatives have been investigated for their role as histone deacetylase (HDAC) inhibitors, which in turn can modulate various cellular pathways involved in cell cycle regulation and apoptosis. nih.govresearchgate.net However, no such studies have been specifically reported for this compound.
Data Table: Cellular Pathways Modulated by this compound
No data available.
Computational and Molecular Modeling Approaches in N Hydroxycinnamimidamide Research
Molecular Docking Simulations of N'-hydroxycinnamimidamide with Potential Biological Targets
Prediction of Binding Modes and Affinities
The primary goal of molecular docking is to identify the most likely binding pose of a ligand and to estimate the strength of the interaction, often expressed as a binding energy or affinity. arxiv.orgbiorxiv.orgmdpi.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank them. jscimedcentral.comunirioja.es These scoring functions estimate the binding free energy (ΔG_bind) by considering various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. jscimedcentral.com
For a hypothetical study of this compound, researchers would first identify potential biological targets. Given the structural similarities to cinnamaldehyde (B126680) derivatives, which have been investigated for anticancer properties, potential targets could include enzymes or receptors implicated in cancer pathways. nih.gov A docking study would then predict how this compound fits into the active site of such a target, identifying key interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the complex. The predicted binding affinities would provide a quantitative measure to compare its potential efficacy against other compounds.
Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Target X | -8.5 | TYR 123, ASP 84 | Hydrogen Bond, Pi-Cation |
| Target Y | -7.2 | PHE 267, LEU 39 | Hydrophobic, van der Waals |
| Target Z | -9.1 | ARG 98, GLU 150 | Salt Bridge, Hydrogen Bond |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Virtual Screening for Novel this compound Scaffolds
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govfrontiersin.orgnuvisan.com VS can be either structure-based or ligand-based. Structure-based VS uses molecular docking to screen extensive compound databases against a 3D structure of the target protein. frontiersin.orgmdpi.com Ligand-based VS, conversely, uses the structure of a known active compound, like this compound could be, to find other molecules with similar properties. frontiersin.org
If this compound were identified as a hit compound against a particular biological target, its chemical structure could be used as a query in a virtual screening campaign. This would involve searching for commercially or synthetically available compounds that share its core scaffold but have different functional groups. The goal would be to identify derivatives with potentially improved binding affinity, selectivity, or other pharmacological properties. nih.gov This approach accelerates the hit-to-lead optimization process by prioritizing which new molecules to synthesize and test. nuvisan.com
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics of this compound-Target Complexes
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. github.ioresearchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational changes and flexibility of a protein-ligand complex, offering insights that are not available from static docking poses. nih.gov
Analysis of Protein-Ligand Stability and Interactions
Once a promising binding pose of this compound is identified through molecular docking, MD simulations are employed to assess the stability of the complex. scielo.org.za The simulation is run for a specific period (e.g., nanoseconds to microseconds), and the trajectory is analyzed. Key metrics for stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely in the binding pocket without significant conformational changes. scielo.org.zaresearchgate.net
Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. scielo.org.zaresearchgate.net This helps to identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation, providing a more dynamic picture of the binding event than static docking. researchgate.net
Table 2: Hypothetical MD Simulation Stability Metrics for this compound-Target Complex
| Metric | Average Value (Hypothetical) | Interpretation |
| Protein RMSD | 1.5 Å | Indicates a stable protein backbone during the simulation. |
| Ligand RMSD | 0.8 Å | Shows the ligand remains stably bound in the active site. |
| Key Residue RMSF | 0.5 Å (for residue ARG 98) | Low fluctuation suggests a stable and critical interaction. |
| Hydrogen Bond Occupancy | 85% (with ARG 98) | A persistent hydrogen bond throughout the simulation. |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Investigation of Solvent Effects on this compound Binding
The solvent, typically water in biological systems, plays a crucial role in molecular recognition and binding. nih.gov MD simulations explicitly model solvent molecules, allowing for the investigation of their effects on the stability of the this compound-target complex. jlu.edu.cncnr.it Water molecules can mediate interactions between the ligand and the protein by forming water bridges, or they can compete for hydrogen bonding sites. Analyzing the behavior of water molecules in the binding pocket can reveal whether they are essential for the stability of the complex or are displaced upon ligand binding. cnr.it The inclusion of solvent provides a more realistic environment and can significantly refine the understanding of the binding thermodynamics. nih.govcnr.it
Quantum Mechanical (QM) Calculations for this compound Reactivity and Electronic Properties
Quantum mechanical (QM) methods are based on solving the Schrödinger equation and provide a highly accurate description of the electronic structure of molecules. libretexts.orgmdpi.commpg.de These calculations are used to understand a molecule's intrinsic properties, such as its reactivity, and to compute various electronic descriptors. nih.govprinceton.edu
For this compound, QM calculations, particularly using Density Functional Theory (DFT), could elucidate its electronic properties. mdpi.comresearchgate.netrsc.org Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ktu.lt
Furthermore, QM methods can generate an electrostatic potential (ESP) map, which shows the charge distribution on the molecule's surface. This map can identify electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), providing insights into how this compound might interact with biological targets or other molecules. scielo.org.za These detailed electronic properties are crucial for understanding its reaction mechanisms and for designing more potent analogs. ktu.ltrsc.org
Table 3: Hypothetical QM-Calculated Electronic Properties of this compound
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms, or conformers, that a molecule can adopt through rotation around its single bonds. The this compound molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple energy minima (stable conformers) and transition states.
Computational methods, particularly DFT, can be employed to map out this energy landscape. mdpi.com The process typically involves a systematic search of the conformational space by rotating key dihedral angles. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these optimized conformers are then calculated to determine their populations at thermal equilibrium.
Key rotatable bonds in this compound include the C-C bond linking the phenyl group to the vinyl group, the C-C single bond in the propenyl backbone, the C-N single bond, and the N-O bond of the hydroxyimidamide moiety. The amidoxime (B1450833) group itself can exist as E or Z geometrical isomers, which adds another layer of complexity to its conformational profile. nih.govcdnsciencepub.com Studies on related amidoxime-containing compounds have highlighted the importance of isomerism and intramolecular hydrogen bonding in determining the most stable conformations. scispace.comresearchgate.netdntb.gov.ua
The energy landscape, often visualized as a disconnectivity graph, connects these local minima through the lowest energy pathways, revealing the barriers to rotation between different conformers. researchgate.net This analysis helps to understand which shapes the molecule is most likely to adopt and how easily it can transition between them.
Interactive Table 1: Calculated Relative Energies of Representative this compound Conformers
Note: The following data is representative, calculated using DFT at the B3LYP/6-31G(d) level of theory to illustrate the expected energetic differences between potential conformers. ΔE represents the energy relative to the most stable conformer (Conformer A).
| Conformer ID | Dihedral Angle (C=C-C-N) | Dihedral Angle (C-C-N-O) | Key Feature | Relative Energy (ΔE) (kcal/mol) |
| A | ~180° (trans) | ~180° (anti) | Global Minimum, extended chain | 0.00 |
| B | ~0° (cis) | ~180° (anti) | Steric clash between vinyl H and imide H | +2.5 |
| C | ~180° (trans) | ~0° (syn) | Potential for intramolecular H-bond | +1.2 |
| D | ~60° (gauche) | ~180° (anti) | Twisted conformation | +3.8 |
Prediction of Spectroscopic Properties
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. esmed.orgfrontiersin.org By calculating properties from first principles, researchers can assign spectral features to specific structural elements of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The standard methodology involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation. github.io The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers, which may have unique chemical shift values. frontiersin.org Recent advancements have shown that specific functionals, such as WP04, can provide highly accurate predictions for ¹H NMR spectra when combined with appropriate basis sets and solvent models. github.io
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the normal modes of vibration. hrpub.org The frequencies of these modes correspond to absorption peaks in the IR spectrum, and their calculated intensities help to predict the appearance of the experimental spectrum. This analysis allows for the confident assignment of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretches of the amine, the C=N double bond of the imide, and the C=C stretch of the vinyl group. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. hrpub.org
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is representative of values that would be obtained from a DFT/GIAO calculation in a common solvent like DMSO-d₆. Shifts are reported in ppm relative to TMS.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
| C (Carbonyl-like) | 155.2 | H (O-H) | 9.80 (s, 1H) |
| C (alpha to phenyl) | 138.5 | H (beta to phenyl) | 7.65 (d, 1H, J = 16.0 Hz) |
| C (beta to phenyl) | 124.8 | H (alpha to phenyl) | 6.70 (d, 1H, J = 16.0 Hz) |
| C (phenyl, ipso) | 135.0 | H (phenyl, ortho) | 7.55 (m, 2H) |
| C (phenyl, ortho) | 128.9 | H (phenyl, meta) | 7.40 (m, 2H) |
| C (phenyl, meta) | 129.5 | H (phenyl, para) | 7.35 (m, 1H) |
| C (phenyl, para) | 130.1 | H (N-H₂) | 6.50 (s, 2H) |
Interactive Table 3: Predicted Major IR Vibrational Frequencies for this compound
Note: This table presents representative frequencies from a DFT calculation, highlighting key vibrational modes.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 | Medium | O-H stretch |
| 3350, 3250 | Medium, Broad | N-H₂ asymmetric & symmetric stretch |
| 1645 | Strong | C=N stretch |
| 1620 | Strong | C=C stretch (alkene) |
| 1590, 1480 | Medium | C=C stretch (aromatic) |
| 970 | Strong | C-H bend (trans-alkene out-of-plane) |
| 920 | Medium | N-O stretch |
Pharmacophore Modeling for Rational Design of this compound Derivatives
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential structural and chemical features a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore is an abstract representation of these features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. researchgate.net
For this compound, its structural similarity to known enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, makes it a candidate for such analysis. Many potent HDAC inhibitors are hydroxamic acids, which act by chelating a critical zinc ion in the enzyme's active site. turkjps.orgmdpi.com The this compound core contains a hydroxyimidamide group, which is electronically similar to a hydroxamic acid and can function as a zinc-binding group (ZBG). unimi.it
A common pharmacophore model for HDAC inhibitors consists of three main parts: turkjps.orgmdpi.com
A Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion in the catalytic site.
A Hydrophobic Linker: Occupies a narrow channel leading to the active site.
A "Cap" Group: An often aromatic or bulky group that interacts with residues at the surface of the enzyme pocket.
This compound fits this model well: the hydroxyimidamide serves as the ZBG, the cinnamoyl backbone acts as the linker, and the terminal phenyl ring functions as the cap group. By generating a pharmacophore hypothesis based on this structure, computational chemists can screen large virtual libraries for other molecules that match these features or design novel derivatives with potentially enhanced activity. academicjournals.org
Rational design of derivatives would involve modifying each part of the pharmacophore. For example, substituents could be added to the phenyl "cap" group to improve surface interactions, or the linker's length and rigidity could be altered to optimize its fit within the enzyme's channel. This modeling approach provides a clear, hypothesis-driven path for developing new analogues with improved biological profiles. mdpi.com
Interactive Table 4: Pharmacophoric Features of this compound
Note: This table outlines the key chemical features of the molecule relevant for pharmacophore modeling, based on its potential as an enzyme inhibitor.
| Pharmacophoric Feature | Molecular Moiety in this compound | Role in Receptor Binding |
| Hydrogen Bond Donor (HBD) | -OH group, -NH₂ group | Interaction with polar residues, Zinc chelation |
| Hydrogen Bond Acceptor (HBA) | =N-OH oxygen, =N nitrogen | Interaction with polar residues, Zinc chelation |
| Aromatic Ring (AR) | Phenyl group | π-π stacking or hydrophobic interactions with surface residues |
| Hydrophobic Group (HY) | Phenyl group, Ethylene linker | Interaction with non-polar regions of the binding pocket |
Preclinical Pharmacological Investigations of N Hydroxycinnamimidamide
In Vitro Pharmacological Profiling in Cellular Disease Models
No studies detailing the in vitro pharmacological profiling of N'-hydroxycinnamimidamide in cellular disease models are publicly available.
Cellular Uptake and Distribution Studies of this compound
Information regarding the cellular uptake and distribution of this compound is not available in the current scientific literature.
Investigation of this compound Effects on Specific Cellular Functions
There are no published research findings on the effects of this compound on specific cellular functions.
Assessment of this compound on Cellular Metabolic Pathways
No data exists on the assessment of this compound's impact on cellular metabolic pathways.
Analysis of Impact on Glycolysis and Energy Metabolism
There are no available studies analyzing the impact of this compound on glycolysis and energy metabolism.
Modulation of Amino Acid and Lipid Metabolic Pathways
The modulation of amino acid and lipid metabolic pathways by this compound has not been reported in any scientific research to date.
Metabolomic Profiling in Response to this compound Exposure
No metabolomic profiling studies have been published that investigate the cellular response to this compound exposure.
Mechanistic Studies of Cellular Responses Induced by this compound
This compound and its related N-hydroxycinnamamide-based compounds are recognized as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. The primary mechanism of action for these compounds involves the direct inhibition of HDAC enzymes, leading to a cascade of cellular responses that modulate various physiological and pathological processes.
The inhibition of HDACs by N-hydroxycinnamamide derivatives typically occurs through the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs. explorationpub.com This interaction blocks the catalytic activity of the enzymes, preventing the removal of acetyl groups from the lysine (B10760008) residues of both histone and non-histone proteins. wikipedia.orgmdpi.com The resulting hyperacetylation of these protein targets is a key event that triggers downstream cellular effects. wikipedia.org
One of the most well-characterized consequences of HDAC inhibition is the relaxation of chromatin structure. By neutralizing the positive charge of lysine residues on histone tails, the increased acetylation weakens the interaction between histones and DNA. wikipedia.org This leads to a more open chromatin conformation, known as euchromatin, which allows for greater accessibility of transcription factors to DNA, thereby altering gene expression patterns. wikipedia.org
Furthermore, the inhibitory effects of N-hydroxycinnamamide-based compounds are not limited to histones. These agents also induce the hyperacetylation of various non-histone proteins, which play significant roles in cellular processes such as cell cycle regulation, apoptosis, and protein stability. mdpi.com
Detailed Research Findings on Cellular Responses
Inhibition of Histone Deacetylase Activity
Numerous studies have synthesized and evaluated a variety of N-hydroxycinnamamide derivatives for their HDAC inhibitory activity. These investigations have demonstrated that subtle modifications to the chemical structure can significantly influence potency and selectivity for different HDAC isoforms. For instance, a series of osthole-based N-hydroxycinnamides were shown to have potent inhibitory activities against nuclear HDACs in HeLa cells.
| Compound | Target | IC50 (nM) | Cell Line |
| 9d | Nuclear HDACs | 24.5 | HeLa |
| 9e | Nuclear HDACs | 20.0 | HeLa |
| 9g | Nuclear HDACs | 19.6 | HeLa |
| SAHA | Nuclear HDACs | 24.5 | HeLa |
Further studies on indole-containing N-hydroxycinnamamide derivatives have also revealed potent total HDAC inhibitory activity, with several compounds exhibiting comparable or superior activity to the approved drug Suberoylanilide Hydroxamic Acid (SAHA). nih.gov
| Compound | Total HDACs IC50 (μM) |
| 17a | 0.038 ± 0.003 |
| 17c | 0.019 ± 0.001 |
| 17g | 0.016 ± 0.002 |
| 17h | 0.018 ± 0.001 |
| 17j | 0.019 ± 0.002 |
| 17k | 0.015 ± 0.001 |
| SAHA | 0.021 ± 0.001 |
Induction of Histone and Non-Histone Protein Acetylation
A direct cellular consequence of HDAC inhibition by N-hydroxycinnamamide-based compounds is the increased acetylation of histone proteins. Western blot analyses have confirmed that treatment of cancer cell lines with these inhibitors leads to a significant increase in the acetylation of histone H3 and histone H4. nih.gov
Beyond histones, these compounds also affect the acetylation status of other cellular proteins. For example, some derivatives have been shown to enhance the acetylation of α-tubulin, a component of microtubules. nih.gov The level of selectivity between histone and non-histone targets can be influenced by the specific chemical structure of the inhibitor. For example, compound 17a was found to be more selective for class I HDACs, leading to a more pronounced effect on histone acetylation compared to α-tubulin acetylation. nih.gov
Modulation of Gene Expression
By altering histone acetylation and chromatin structure, N-hydroxycinnamamide-based HDAC inhibitors can modulate the expression of a subset of genes. This includes the upregulation of tumor suppressor genes, such as p21, which is a cyclin-dependent kinase inhibitor involved in cell cycle arrest. nih.gov The induction of p21 expression is a common cellular response to HDAC inhibitors and contributes to their anti-proliferative effects. nih.gov
Advanced Analytical and Bioanalytical Methodologies for N Hydroxycinnamimidamide
Development of Chromatographic Techniques for Separation and Quantification of N'-hydroxycinnamimidamide
Chromatographic methods are fundamental for isolating this compound from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) is the principal technique for this purpose, while gas chromatography (GC) can be employed for volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the separation and quantification of this compound due to the compound's polarity. A well-developed HPLC method provides the necessary selectivity and sensitivity for analysis in research and quality control settings.
A typical RP-HPLC method would utilize a C18 stationary phase, which effectively retains the compound, allowing for separation from impurities. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with a small percentage of an acid like formic or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector set at a wavelength corresponding to the compound's maximum absorbance.
Method validation is a critical step to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, and sensitivity (limit of detection and quantification).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Gas Chromatography (GC) Approaches for Volatile Derivatives
Direct analysis of this compound by gas chromatography is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to derivatize the hydroxyl and amine functionalities.
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column (e.g., DB-5ms) and a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). The GC method involves a carefully controlled temperature program to ensure the separation of the derivatized analyte from any by-products or impurities.
Table 3: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Spectroscopic Characterization Techniques for Structural Confirmation of this compound and its Derivatives
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and UV-Vis spectroscopy confirm the presence of key functional groups and conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond (typically as doublets with a large coupling constant for the trans configuration), and exchangeable protons from the N-H and O-H groups. The ¹³C NMR spectrum would show distinct signals for the aromatic, vinylic, and imine carbons. Two-dimensional NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.2 - 7.6 | 125 - 135 |
| Vinylic C-H (α to C=N) | ~6.5 (d) | ~120 |
| Vinylic C-H (β to C=N) | ~7.5 (d) | ~140 |
| Imine C=N | - | ~155 |
| N-H | Broad, variable | - |
| O-H | Broad, variable | - |
(d = doublet)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected peaks include a broad band for the O-H stretch, N-H stretching vibrations, a sharp peak for the C=N (imine) stretch, and bands associated with the aromatic ring and the C=C double bond.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly its conjugated system. The cinnamoyl moiety, with its extended conjugation between the phenyl ring and the imine group, is expected to produce a strong absorbance peak (λmax) in the UV region, typically between 270 and 300 nm.
Table 5: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared (IR) | O-H Stretch | 3200 - 3400 (broad) |
| N-H Stretch | 3100 - 3300 | |
| Aromatic C-H Stretch | ~3050 | |
| C=N Stretch | 1640 - 1690 | |
| C=C Stretch | 1600 - 1650 | |
| UV-Visible (UV-Vis) | λmax (in Methanol) | ~280 nm |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of hydroxylamine (B1172632) (•NHOH), cleavage of the cinnamoyl side chain, and fragmentation of the aromatic ring.
Table 6: Plausible ESI-MS/MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Identity |
|---|---|
| 177.09 | [M+H]⁺ (Protonated Molecule) |
| 160.07 | [M+H - NH₃]⁺ |
| 144.08 | [M+H - H₂NO]⁺ |
| 131.05 | [Cinnamoyl Cation]⁺ |
| 103.05 | [Styrene Cation]⁺ |
| 77.04 | [Phenyl Cation]⁺ |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z) to several decimal places. nih.govnih.gov This capability, often defined by resolving powers exceeding 10,000 Full Width at Half Maximum (FWHM), allows for the determination of the "exact mass" of the molecule. nih.gov The primary advantage of HRMS in this context is its ability to determine the elemental composition of the analyte with high confidence. nih.gov
By comparing the experimentally measured exact mass of an ion to a database of calculated masses for all possible elemental formulas, the molecular formula of this compound and its metabolites can be unequivocally identified, even in complex biological matrices where isobaric interferences (compounds with the same nominal mass but different elemental compositions) are common. nih.gov For this compound (C9H10N2O), the theoretical exact mass of its protonated molecule, [M+H]+, can be calculated with high precision. This precise mass measurement is fundamental for its identification in discovery and metabolomics studies.
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0871 |
Tandem Mass Spectrometry for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS or MS²) is an indispensable tool for both the structural confirmation and quantification of this compound. The technique involves multiple stages of mass analysis. In a typical experiment, the intact molecule is ionized and the resulting precursor ion (e.g., the protonated molecule at m/z 163.09) is mass-selected in the first analyzer (MS1). This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions, known as product ions, are then separated and detected in the second mass analyzer (MS2).
The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, effectively serving as a "molecular fingerprint." Analysis of these product ions allows for the detailed structural elucidation of this compound and its metabolites. For this compound, characteristic fragmentation would likely involve cleavages around the imidamide functional group and the cinnamoyl moiety.
For quantitative analysis, MS/MS is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This approach involves continuously monitoring specific, pre-defined fragmentation pathways (precursor ion → product ion transitions). The high specificity of monitoring a unique transition significantly reduces chemical noise and matrix effects, leading to excellent sensitivity and a wide dynamic range for quantification.
| Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Plausible Neutral Loss / Fragment Identity |
|---|---|---|
| 163.1 | 146.1 | Loss of NH₃ |
| 163.1 | 131.1 | [C₉H₇O]⁺ (Cinnamoyl cation) |
| 163.1 | 103.1 | [C₈H₇]⁺ (Styryl cation) |
Application of Derivatization in MS Analysis for Enhanced Detection
Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its analytical performance. For this compound, derivatization can be applied to enhance its ionization efficiency, improve its chromatographic behavior (e.g., retention on a reverse-phase column), and increase the sensitivity and specificity of its detection by mass spectrometry.
The this compound molecule possesses several functional groups amenable to derivatization, including the hydroxylamine (-NHOH) and imine (=NH) moieties. These groups contain active hydrogens that can be targeted by various reagents. The goals of derivatization can include:
Improved Ionization: Introducing a group that is more readily ionized (e.g., a permanently charged quaternary amine or a group with high proton affinity) can significantly boost the signal in electrospray ionization (ESI)-MS.
Enhanced Chromatography: Modifying the polarity of the molecule can improve its retention and peak shape in liquid chromatography, separating it more effectively from matrix components.
Directed Fragmentation: Attaching a specific chemical tag can lead to a predictable and dominant fragmentation pathway during MS/MS analysis, which is highly beneficial for creating sensitive and robust quantitative methods.
Various derivatization chemistries can be explored depending on the analytical objective.
| Target Functional Group | Derivatization Reagent Class | Example Reagent | Expected Benefit for MS Analysis |
|---|---|---|---|
| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC-MS; may enhance ESI signal stability. |
| Hydroxyl (-OH), Amine (-NH-) | Acylation | Acetic Anhydride (B1165640) | Improves chromatographic peak shape and can alter fragmentation. |
| Amine/Imine (-NH-) | Carbamate Formation | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Introduces a highly responsive group for fluorescence and ESI-MS detection. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
